Cas no 1004644-07-8 (4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine)
4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine
- BBL040051
- 4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYLPYRAZOL-4-YL)-2-HYDRAZINYLPYRIMIDINE
- CS-0298202
- [4-difluoromethyl-6-(1-ethyl-5-methyl-1 h -pyrazol-4-yl)-pyrimidin-2-yl]-hydrazine
- [4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)pyrimidin-2-yl]hydrazine
- 1004644-07-8
- EN300-229842
- [4-(difluoromethyl)-6-(1-ethyl-5-methyl-pyrazol-4-yl)pyrimidin-2-yl]hydrazine
- STK349772
- [4-difluoromethyl-6-(1-ethyl-5-methyl-1 h-pyrazol-4-yl)-pyrimidin-2-yl]-hydrazine
- 4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-HYDRAZINOPYRIMIDINE
- AKOS000311028
- [4-Difluoromethyl-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-hydrazine
-
- MDL: MFCD04970388
- Inchi: 1S/C11H14F2N6/c1-3-19-6(2)7(5-15-19)8-4-9(10(12)13)17-11(16-8)18-14/h4-5,10H,3,14H2,1-2H3,(H,16,17,18)
- InChI Key: MOMFYVUFKLBBBC-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C2C=NN(CC)C=2C)=NC(NN)=N1)F
Computed Properties
- Exact Mass: 268.12480080Da
- Monoisotopic Mass: 268.12480080Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 81.7Ų
4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM314023-250mg |
4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine |
1004644-07-8 | 95% | 250mg |
$382 | 2021-08-18 | |
| Fluorochem | 026532-250mg |
4-Difluoromethyl-6-(1-ethyl-5-methyl-1 H -pyrazol-4-yl)-pyrimidin-2-yl]-hydrazine |
1004644-07-8 | 250mg |
£182.00 | 2022-03-01 | ||
| Fluorochem | 026532-1g |
4-Difluoromethyl-6-(1-ethyl-5-methyl-1 H -pyrazol-4-yl)-pyrimidin-2-yl]-hydrazine |
1004644-07-8 | 1g |
£363.00 | 2022-03-01 | ||
| Fluorochem | 026532-5g |
4-Difluoromethyl-6-(1-ethyl-5-methyl-1 H -pyrazol-4-yl)-pyrimidin-2-yl]-hydrazine |
1004644-07-8 | 5g |
£963.00 | 2022-03-01 | ||
| Apollo Scientific | PC410330-1g |
4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine |
1004644-07-8 | 1g |
£355.00 | 2025-02-21 | ||
| Ambeed | A495864-1g |
4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine |
1004644-07-8 | 95+% | 1g |
$445.0 | 2024-04-26 | |
| Chemenu | CM314023-1g |
4-(Difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine |
1004644-07-8 | 95% | 1g |
$810 | 2023-02-03 | |
| Enamine | EN300-229842-0.05g |
4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine |
1004644-07-8 | 95% | 0.05g |
$88.0 | 2024-06-20 | |
| Enamine | EN300-229842-0.1g |
4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine |
1004644-07-8 | 95% | 0.1g |
$132.0 | 2024-06-20 | |
| Enamine | EN300-229842-0.25g |
4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine |
1004644-07-8 | 95% | 0.25g |
$188.0 | 2024-06-20 |
4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine Suppliers
4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine Related Literature
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine
Introduction to 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine (CAS No. 1004644-07-8)
4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 1004644-07-8, belongs to the pyrimidine class of heterocyclic compounds, which are widely recognized for their role in medicinal chemistry. The presence of a difluoromethyl group and a hydrazinyl substituent in its molecular structure imparts distinct chemical properties that make it a promising candidate for further investigation in drug discovery and development.
The pyrazole moiety, specifically the 1-ethyl-5-methyl-1H-pyrazol-4-yl part of the molecule, contributes to the compound's potential bioactivity by introducing a rigid aromatic system that can interact with biological targets. Pyrazole derivatives have been extensively studied for their pharmacological properties, including antiviral, anti-inflammatory, and anticancer effects. The combination of these structural elements suggests that this compound may exhibit novel mechanisms of action, making it an intriguing subject for further exploration.
In recent years, there has been a growing interest in the development of small molecules that incorporate difluoromethyl groups. This functional group is known to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. The difluoromethyl substituent in 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine is expected to contribute to these desirable properties, potentially making it a valuable scaffold for the design of new therapeutic agents.
The hydrazinyl group at the 2-position of the pyrimidine ring adds another layer of complexity to the compound's chemical behavior. Hydrazine derivatives are well-documented for their role in various biological processes and have been explored in the development of drugs targeting diseases such as cancer and infectious diseases. The presence of this group in the molecular structure may enable interactions with specific biomolecules, leading to therapeutic effects.
Current research in medicinal chemistry increasingly focuses on identifying and optimizing small molecules with multifunctional properties. The structural features of 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine align well with this trend, as it combines several pharmacophores that are known to enhance drug-like characteristics. This compound represents a promising lead for further development in areas such as oncology, where novel inhibitors targeting specific enzymes or receptors are continuously sought.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, may be employed to construct the complex framework efficiently. The use of modern spectroscopic techniques such as NMR spectroscopy and mass spectrometry is essential for characterizing the compound's structure and confirming its identity.
Evaluation of the biological activity of 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine typically involves in vitro assays that assess its interaction with target proteins or enzymes. These studies may include enzyme inhibition assays, cell-based assays, and receptor binding studies. Preliminary results from such assays could provide insights into its potential therapeutic applications and guide further optimization efforts.
The compound's solubility profile and pharmacokinetic properties are also critical factors that need to be considered during drug development. Solubility testing helps determine whether modifications are necessary to improve oral bioavailability or facilitate delivery via other routes. Pharmacokinetic studies can provide valuable information about how the body processes the compound, including its absorption, distribution, metabolism, and excretion (ADME) profiles.
In conclusion,4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yll)-2-hydrazinylpyrimidine (CAS No. 1004644–07–8) is a structurally complex and potentially bioactive compound that warrants further investigation. Its unique combination of functional groups positions it as a promising candidate for drug discovery efforts aimed at developing new treatments for various diseases. Continued research into its synthesis, biological activity, and pharmacological properties will be essential to unlock its full therapeutic potential.
1004644-07-8 (4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine) Related Products
- 1006493-22-6(<br>4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-piperazin-1-yl-6-trifluoromethyl-pyr imidine)
- 1004644-02-3(2-hydrazinyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine)
- 1004644-06-7(4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine)
- 1004644-03-4(4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine)
- 925580-06-9((3-Methyl-1H-pyrazol-5-yl)methylamine)
- 1006341-06-5(4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine)
- 1006336-77-1(4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-2-hydrazinylpyrimidine)
- 1006320-20-2(4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine)
- 1004644-05-6(4-(1-ethyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(trifluoromethyl)pyrimidine)
- 1006462-77-6(<br>N*1*-[4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-trifluoromethyl-pyrimidin-2-yl ]-ethane-1,2-diamine)